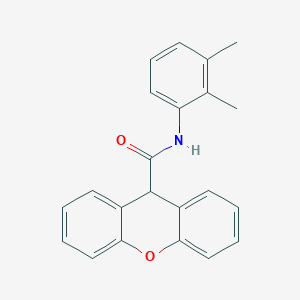

N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of xanthene derivatives involves complex organic reactions, including nucleophilic substitution and polycondensation processes. For example, a study by Guo et al. (2015) describes the preparation of new aromatic polyamides containing xanthene units through nucleophilic substitution reactions followed by alkaline hydrolysis and polycondensation with various aromatic diamines (Guo et al., 2015). These methodologies highlight the intricate steps involved in synthesizing xanthene-based compounds, including N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide.

Molecular Structure Analysis

The molecular structure of xanthene derivatives, including N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide, is characterized by X-ray crystallography and molecular modeling techniques. For instance, Blackburn et al. (1996) provide insights into the crystal structure of xanthene-9-carboxylic acid, revealing details about hydrogen bonding and the dihedral angles of the xanthene core (Blackburn et al., 1996). These studies contribute to understanding the three-dimensional arrangement and electronic configuration of xanthene derivatives.

Chemical Reactions and Properties

Xanthene derivatives undergo various chemical reactions, highlighting their reactivity and interaction with other chemical entities. Research by Prashad et al. (2004) on the homologation of xanthydrols using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents showcases the chemical versatility of xanthene compounds (Prashad et al., 2004). These reactions are critical for extending the functional groups and enhancing the properties of xanthene-based materials.

Physical Properties Analysis

The physical properties of xanthene derivatives, such as solubility, thermal stability, and mechanical strength, are of significant interest. For instance, the study by Guo et al. (2015) demonstrates that polyamides containing xanthene units exhibit high glass transition temperatures, thermal stability, and mechanical strength, alongside excellent solubility in polar aprotic solvents (Guo et al., 2015). These properties make them suitable for various applications, including the production of optically transparent and mechanically robust materials.

Chemical Properties Analysis

The chemical properties of xanthene derivatives, such as reactivity, photophysical behavior, and electrochemical characteristics, are explored through synthetic and analytical techniques. For instance, the synthesis and characterization of homodinuclear lanthanide xanthene-9-carboxylates by Shyni et al. (2007) reveal information about the coordination chemistry and photophysical properties of these compounds (Shyni et al., 2007). Such studies are instrumental in understanding the chemical behavior and potential applications of xanthene derivatives in fields like materials science and photonic devices.

作用機序

Safety and Hazards

将来の方向性

The future research directions for a compound like this could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical biology. This would likely involve further studies on its synthesis, properties, and interactions with various biological targets .

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-14-8-7-11-18(15(14)2)23-22(24)21-16-9-3-5-12-19(16)25-20-13-6-4-10-17(20)21/h3-13,21H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKQGXOYAKMUIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5596413.png)

![2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5596415.png)

![2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5596429.png)

![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5596436.png)

![2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5596440.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5596459.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5596461.png)

![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(4-phenoxybutyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5596465.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596473.png)

![N-cyclopentyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5596500.png)

![(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5596512.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5596517.png)